molecular formula C28H48Br2O2 B589704 1,4-Dibromo-2,5-bis(undecyloxy)benzene CAS No. 128424-39-5

1,4-Dibromo-2,5-bis(undecyloxy)benzene

Cat. No.: B589704
CAS No.: 128424-39-5
M. Wt: 576.498
InChI Key: MGSZDGUYEOOSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2,5-bis(undecyloxy)benzene: is an organic compound with the molecular formula C26H44Br2O2 . It is a derivative of benzene, where two bromine atoms and two undecyloxy groups are substituted at the 1,4 and 2,5 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,5-bis(undecyloxy)benzene can be synthesized through a multi-step process involving the bromination of 2,5-dihydroxybenzene followed by etherification with undecyl bromide. The general synthetic route involves:

    Bromination: 2,5-dihydroxybenzene is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 2,5-dibromo-1,4-dihydroxybenzene.

    Etherification: The dibromo compound is then reacted with undecyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-bis(undecyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2), thiourea, or sodium alkoxides in solvents like ethanol or DMF.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

1,4-Dibromo-2,5-bis(undecyloxy)benzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of liquid crystals and organic semiconductors.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal compounds.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-bis(undecyloxy)benzene involves its interaction with molecular targets through its bromine and undecyloxy groups. The bromine atoms can participate in halogen bonding and electrophilic substitution reactions, while the undecyloxy groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1,4-Dibromo-2,5-bis(undecyloxy)benzene can be compared with other similar compounds such as:

    1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but with methyl groups instead of undecyloxy groups.

    1,4-Dibromo-2,5-bis(decyloxy)benzene: Similar but with decyloxy groups instead of undecyloxy groups.

    2,5-Dibromohydroquinone: Lacks the undecyloxy groups and has hydroxyl groups instead.

The uniqueness of this compound lies in its specific substitution pattern and the presence of long undecyloxy chains, which impart distinct physical and chemical properties.

Properties

IUPAC Name

1,4-dibromo-2,5-di(undecoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48Br2O2/c1-3-5-7-9-11-13-15-17-19-21-31-27-23-26(30)28(24-25(27)29)32-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSZDGUYEOOSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697882
Record name 1,4-Dibromo-2,5-bis(undecyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128424-39-5
Record name 1,4-Dibromo-2,5-bis(undecyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.